Researchers overcoming multi-kinase inhibitor resistance in CRC/HCC models need regorafenib, often mistaken as interchangeable with sorafenib. Regorafenib (CAS 755037-03-7), the fluorinated analog, exhibits 30-fold higher VEGFR2 potency and distinct ASD behavior due to weak PVP hydrogen bonding. - Inhibition of VEGFR2, TIE2, KIT, RET, RAF for resistant models. - Formulation tool for moisture-resistant ASD development. - 51 h metabolite half-life for sustained in vivo kinase suppression. Procure with guaranteed identity and purity.
Regorafenib (CAS 755037-03-7) is a highly lipophilic, small-molecule diphenylurea derivative that functions as an orally active multi-kinase inhibitor. Structurally, it is the fluorinated analog of sorafenib, characterized by the addition of a single fluorine atom to the central phenyl ring[1]. This precise modification targets a broad spectrum of angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1-3, TIE2, KIT, RET, and RAF. In procurement and material selection, regorafenib is classified as a poorly water-soluble compound (BCS Class II/IV behavior), necessitating specialized formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based delivery systems to achieve viable bioavailability in preclinical and clinical workflows [2].
Substituting regorafenib with its closest structural analog, sorafenib, is a common but flawed procurement strategy. While sorafenib is often selected as a cheaper baseline multi-kinase inhibitor, the single hydrogen-to-fluorine substitution in regorafenib fundamentally alters both its biochemical affinity and its physicochemical processability [1]. Biochemically, the fluorine atom enhances binding to specific kinases like VEGFR2 and FGFR1, rendering regorafenib effective in refractory models where sorafenib fails. From a formulation and manufacturing perspective, the electronegativity and steric hindrance of the fluorine atom significantly weaken hydrogen bonding with common polymer excipients like polyvinylpyrrolidone (PVP) [2]. Consequently, regorafenib and sorafenib exhibit opposite phase separation and moisture-resistance behaviors in amorphous solid dispersions, meaning their formulation protocols are strictly non-interchangeable [2].
In comparative biochemical assays, the structural modification of regorafenib yields a significantly more potent inhibitory profile against key pro-angiogenic receptors than its non-fluorinated counterpart, sorafenib [1]. Specifically, regorafenib demonstrates an IC50 of 3 nM against VEGFR2, compared to sorafenib's 90 nM, representing a 30-fold increase in potency. Similarly, regorafenib inhibits FGFR1 at an IC50 of 202 nM, whereas sorafenib requires 580 nM [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | Regorafenib (VEGFR2: 3 nM; FGFR1: 202 nM) |
| Comparator Or Baseline | Sorafenib (VEGFR2: 90 nM; FGFR1: 580 nM) |
| Quantified Difference | 30-fold higher potency for VEGFR2; 2.8-fold higher potency for FGFR1 |
| Conditions | In vitro biochemical kinase assay |
Buyers developing refractory tumor models or requiring deep suppression of the VEGF/FGF pathways must procure regorafenib to achieve necessary target engagement at lower concentrations.
The single fluorine substitution in regorafenib dictates entirely different formulation requirements compared to sorafenib. When formulated as spray-dried amorphous solid dispersions (ASDs) with polyvinylpyrrolidone (PVP), sorafenib forms strong hydrogen bonds that resist moisture-induced phase separation[1]. In contrast, the steric hindrance and electronic effects of regorafenib's fluorine atom weaken its interaction with PVP, causing water exposure to dramatically disrupt the hydrogen bonding network and reverse the surface composition enrichment trend[1].
| Evidence Dimension | Polymer-API hydrogen bonding and moisture stability |
| Target Compound Data | Regorafenib (Weakened PVP interaction, high moisture-induced disruption) |
| Comparator Or Baseline | Sorafenib (Strong PVP interaction, high moisture resistance) |
| Quantified Difference | Complete reversal of surface composition enrichment trends upon moisture exposure |
| Conditions | Spray-dried amorphous solid dispersions (ASDs) using PVP under moisture stress |
Formulation scientists cannot reuse sorafenib's excipient ratios or storage protocols for regorafenib; procurement must account for regorafenib's distinct polymer compatibility and stabilization needs.
Regorafenib's in vivo profile is heavily driven by its major active metabolites, M-2 (N-oxide) and M-5 (desmethyl-N-oxide), which exhibit equipotent in vitro kinase inhibition to the parent compound [1]. Following oral administration, while the parent regorafenib and the M-2 metabolite have mean elimination half-lives of approximately 28 hours and 25 hours respectively, the M-5 metabolite demonstrates a significantly prolonged half-life of 51 hours [1]. This extended exposure of an equipotent metabolite ensures sustained target suppression.
| Evidence Dimension | Mean elimination half-life (t1/2) |
| Target Compound Data | Regorafenib M-5 metabolite (~51 hours) |
| Comparator Or Baseline | Parent Regorafenib (~28 hours) |
| Quantified Difference | 1.8-fold extension in elimination half-life for the M-5 active metabolite |
| Conditions | In vivo pharmacokinetic profiling following 160 mg oral administration |
Researchers designing in vivo dosing schedules must account for the prolonged half-life of the M-5 metabolite, which allows for sustained kinase inhibition between dosing intervals.
Due to its 30-fold higher potency against VEGFR2 compared to sorafenib, regorafenib is the required compound for establishing and treating in vivo xenograft models of colorectal cancer (CRC) and hepatocellular carcinoma (HCC) that have developed resistance to first-line multi-kinase inhibitors [1].
Because its central fluorine atom weakens hydrogen bonding with standard polymers like PVP, regorafenib serves as an excellent high-stress model active pharmaceutical ingredient (API) for formulation scientists developing next-generation moisture-resistant amorphous solid dispersions (ASDs) [2].
Leveraging the prolonged 51-hour half-life of its equipotent M-5 metabolite, regorafenib is optimally suited for in vivo pharmacokinetic studies that require sustained, multi-day suppression of stromal and oncogenic receptor tyrosine kinases without continuous intravenous infusion [3].
Irritant;Health Hazard;Environmental Hazard
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